molecular formula C22H25N5O4 B2555616 ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887454-17-3

ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2555616
CAS No.: 887454-17-3
M. Wt: 423.473
InChI Key: URNZUTATGSHKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic molecule belonging to the family of imidazo[2,1-f]purines. These compounds are known for their potential biological activities and applications in medicinal chemistry. This particular compound features a combination of ethyl esters and imidazo[2,1-f]purine moieties, making it a unique candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multiple steps:

  • Formation of the Imidazo[2,1-f]purine Core: : Starting from commercially available purine derivatives, the imidazo[2,1-f]purine core can be constructed via cyclization reactions, often involving formamide or related reagents.

  • Introduction of the Phenethyl Group: : Phenethyl groups can be attached to the core through alkylation reactions, using phenethyl halides under basic conditions.

  • Esterification: : The final ethyl ester group is introduced via esterification reactions, commonly using ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve the optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation and Reduction: : The presence of carbonyl groups allows for redox reactions.

  • Substitution Reactions: : The aromatic nature of the molecule permits electrophilic and nucleophilic substitutions.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines or thiols.

  • Hydrolysis Conditions: : Acidic or basic aqueous solutions.

Major Products Formed

The reactions typically yield a range of products, such as oxidized or reduced versions of the parent compound, substituted derivatives, and hydrolyzed acids.

Scientific Research Applications

Chemistry

This compound is a valuable intermediate in synthetic organic chemistry, used to construct more complex molecules and study reaction mechanisms.

Biology and Medicine

Industry

It can be used in the development of new materials, agrochemicals, and as a template for drug discovery.

Mechanism of Action

The specific biological activity of ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-f]purines, which also exhibit significant biological activity. the unique phenethyl and ethyl ester groups in this compound may confer distinctive properties:

  • Ethyl 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate

  • Phenethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: These comparisons highlight the nuanced variations in chemical structure that can lead to differences in biological activity and applications.

Properties

IUPAC Name

ethyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-31-17(28)11-13-26-20(29)18-19(24(3)22(26)30)23-21-25(15(2)14-27(18)21)12-10-16-8-6-5-7-9-16/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNZUTATGSHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.